![molecular formula C15H14N2O B2573291 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile CAS No. 1797892-17-1](/img/structure/B2573291.png)

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

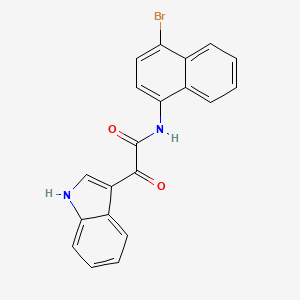

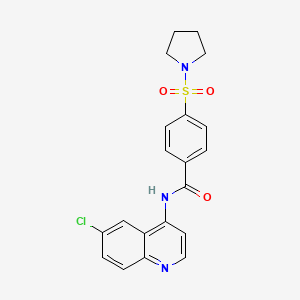

“4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile” is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.29. It contains a total of 34 bonds, including 20 non-H bonds, 9 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 seven-membered ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a bicyclic core and a benzonitrile group attached via a carbonyl group . The bicyclic core is an azabicyclo[3.2.1]oct-2-ene, which is a type of nitrogen-containing heterocycle . The benzonitrile group consists of a benzene ring attached to a nitrile group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

The synthesis of complex molecules often requires the development of novel synthetic methodologies. For instance, compounds with the azabicyclo[3.2.1]octane scaffold, similar to the one , have been used in the synthesis of carbocyclic nucleosides through nitrosocarbonyl chemistry, demonstrating the utility of these frameworks in constructing molecules of biological interest (Quadrelli, Mella, Carosso, Bovio, & Caramella, 2007). Such methodologies are fundamental for the synthesis of nucleoside analogues, which are critical in antiviral and anticancer research.

Cycloaddition Reactions

Cycloaddition reactions involving azabicyclo[3.2.1]octane derivatives have been extensively studied for their regio- and stereochemical outcomes, providing insights into the reactivity and selectivity of these compounds. For example, the cycloaddition of benzonitrile oxide with azabicyclo[3.2.1]oct-3-ene derivatives demonstrates selective reactions that are crucial for the synthesis of isoxazoline compounds, which are valuable intermediates in organic synthesis (Taniguchi, Ikeda, & Imoto, 1978). This research highlights the potential of using azabicyclo[3.2.1]octane derivatives in stereoselective synthetic strategies.

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c16-10-11-4-6-12(7-5-11)15(18)17-13-2-1-3-14(17)9-8-13/h1-2,4-7,13-14H,3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILATVRUGQMCPAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2573216.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B2573218.png)

![(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2573226.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2573227.png)

![(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2573231.png)